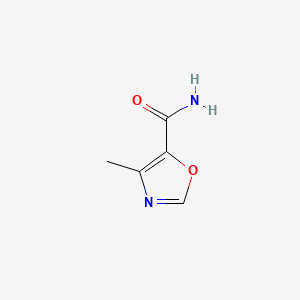

4-Methyloxazole-5-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,3-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-4(5(6)8)9-2-7-3/h2H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKBZJZRIWAICY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197573 | |

| Record name | 4-Methyloxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4866-00-6 | |

| Record name | 5-Carbamoyl-4-methyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4866-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyloxazole-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004866006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyloxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyloxazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyloxazole-5-carboxamide

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 4-methyloxazole-5-carboxamide, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The oxazole moiety is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this target molecule makes it a valuable building block. This document delves into the mechanistic underpinnings and practical execution of key synthetic strategies, including a well-established route commencing from α-haloacetoacetic esters and the versatile van Leusen oxazole synthesis. Each pathway is presented with detailed, step-by-step experimental protocols, comparative data, and mechanistic diagrams to ensure scientific integrity and facilitate practical application in a laboratory setting.

Introduction: The Significance of the Oxazole Scaffold

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic molecules with diverse pharmacological activities.[1] Oxazole-containing compounds have demonstrated antibacterial, antifungal, anti-inflammatory, and anticancer properties. The oxazole ring often serves as a bioisostere for amide or ester functionalities, offering the potential for improved metabolic stability and pharmacokinetic profiles in drug candidates. The specific target of this guide, this compound, presents a desirable substitution pattern for further chemical elaboration in drug discovery programs.

Primary Synthetic Pathways

Two principal and well-documented synthetic routes to this compound are detailed below. The selection of a particular pathway in a research or industrial setting will depend on factors such as the availability and cost of starting materials, desired scale, and tolerance for specific reaction conditions.

Pathway 1: Robinson-Gabriel Type Synthesis from α-Chloroacetoacetic Esters

This pathway represents a robust and industrially relevant method for the preparation of this compound. It proceeds in two key stages: the formation of a 4-methyloxazole-5-carboxylic ester via a cyclocondensation reaction, followed by amidation to yield the final product.

Stage 1: Synthesis of 4-Methyloxazole-5-carboxylic Esters

This stage is a variation of the classic Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[2] In this one-pot modification, an α-chloroacetoacetic ester is reacted directly with formamide. Formamide serves as both a reactant, providing the nitrogen and one carbon atom of the oxazole ring, and as the solvent.[3]

The reaction is believed to proceed through the initial formation of an α-formamidoacetoacetic ester intermediate, which then undergoes an acid-catalyzed cyclodehydration to form the oxazole ring.

Caption: Workflow for Robinson-Gabriel Type Synthesis.

Experimental Protocol: Synthesis of Ethyl 4-Methyloxazole-5-carboxylate [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl α-chloroacetoacetate (1 mole equivalent) and formamide (2 to 10 mole equivalents).

-

Reaction: Heat the reaction mixture to a temperature between 120°C and 150°C. The optimal reaction time will vary depending on the temperature and the molar ratio of the reactants but is typically in the range of 4 to 12 hours.

-

Work-up: After the reaction is complete, as monitored by Thin Layer Chromatography (TLC), cool the mixture to room temperature.

-

Extraction: Pour the cooled reaction mixture into a separatory funnel containing cold 1 N aqueous potassium carbonate solution and an organic solvent such as benzene or diethyl ether.

-

Isolation: Separate the organic layer, and wash it with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation to yield pure ethyl 4-methyloxazole-5-carboxylate.

Stage 2: Amidation of 4-Methyloxazole-5-carboxylic Ester

The conversion of the ester to the target carboxamide is achieved through direct amidation using a high concentration of aqueous ammonia.[4] This reaction is typically carried out at or near room temperature and can be facilitated by a catalyst.

Caption: Amidation of the Ester Intermediate.

Experimental Protocol: Synthesis of this compound [4]

-

Reaction Setup: In a reaction vessel, charge the 4-methyloxazole-5-carboxylic ester (1 mole equivalent).

-

Reagent Addition: Add a high concentration of aqueous ammonia (at least 30%, 5 to 8 mole equivalents of ammonia). An optional catalyst, such as ammonium chloride (0.025 to 0.2 mole equivalents), can be added to facilitate the reaction.

-

Reaction: Stir the mixture at a temperature of 10°C to 25°C under atmospheric pressure. The reaction progress should be monitored (e.g., by HPLC). The reaction is typically complete within 5 to 15 hours.

-

Isolation: Upon completion, the product, this compound, often crystallizes directly from the reaction mixture.

-

Purification: The solid product is collected by filtration, washed with cold water, and dried to afford the final product. Further purification can be achieved by recrystallization if necessary.

| Parameter | Stage 1: Ester Synthesis | Stage 2: Amidation |

| Starting Materials | α-Chloroacetoacetic ester, Formamide | 4-Methyloxazole-5-carboxylic ester, Aqueous Ammonia |

| Key Reagents | None (Formamide is reagent and solvent) | Ammonium chloride (optional catalyst) |

| Solvent | Formamide | Water (from aqueous ammonia) |

| Reaction Temperature | 120-150 °C | 10-25 °C |

| Reaction Time | 4-12 hours | 5-15 hours |

| Reported Yield | ~50-80%[3][5] | High (often crystallizes from reaction mixture)[4] |

Pathway 2: Van Leusen Oxazole Synthesis

The van Leusen oxazole synthesis is a powerful and versatile method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC) or its derivatives.[6][7] This reaction proceeds via a [3+2] cycloaddition mechanism.[7] To obtain the desired this compound, a modified TosMIC reagent and an appropriate aldehyde are required.

A plausible approach involves the reaction of an α-substituted TosMIC derivative, such as 1-(isocyanomethylsulfonyl)ethylbenzene, with an aldehyde that can be converted to a carboxamide group, for example, a protected glyoxylic acid derivative. Alternatively, an aldehyde with a precursor to the carboxamide, such as a nitrile, could be employed.

Caption: General Workflow for Van Leusen Oxazole Synthesis.

Conceptual Experimental Protocol: Van Leusen Synthesis of a this compound Precursor

This protocol is a generalized procedure based on known van Leusen reactions for 4,5-disubstituted oxazoles.[8]

-

Reaction Setup: To a suspension of a suitable base, such as potassium carbonate (2 mole equivalents), in a solvent like methanol or an ionic liquid, add the aldehyde (e.g., ethyl glyoxylate, 1 mole equivalent) and an α-methylated TosMIC derivative (e.g., 1-(isocyanomethylsulfonyl)ethylbenzene, 1.1 mole equivalents).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Isolation: The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product, a 4-methyloxazole-5-carboxylate ester, is purified by column chromatography on silica gel.

-

Conversion to Carboxamide: The purified ester can then be converted to this compound following the amidation protocol described in Pathway 1, Stage 2.

Alternative Synthetic Strategies

While the two pathways detailed above are prominent, other modern synthetic methods could be adapted for the synthesis of this compound.

-

Multicomponent Reactions (MCRs): Reactions such as the Ugi or Passerini reactions are powerful tools for the rapid assembly of complex molecules, including substituted oxazoles.[9] A carefully designed Ugi four-component reaction could potentially construct the this compound core in a single step, although this would require specialized starting materials.

-

From a Nitrile Precursor: The synthesis could proceed via 4-methyloxazole-5-carbonitrile. This intermediate could potentially be synthesized and subsequently hydrolyzed to the desired carboxamide.

Conclusion

The synthesis of this compound is achievable through several reliable synthetic routes. The Robinson-Gabriel type synthesis starting from α-chloroacetoacetic esters offers a direct and scalable method that has been described in patent literature, making it suitable for larger-scale production. The van Leusen oxazole synthesis provides a more flexible and modular approach, allowing for the construction of the oxazole core from different aldehyde and isocyanide precursors. The choice of the optimal synthetic pathway will be dictated by the specific requirements of the research or development program, including scale, cost, and available expertise. This guide provides the foundational knowledge and practical protocols to enable scientists to confidently synthesize this valuable heterocyclic building block.

References

- Reif, W., et al. (1970). Production of 4-methyloxazole-5-carboxylic esters. U.S.

- DSM IP Assets B.V. (2013). A new process for preparation of 4-methyloxazole-5-carboxylic ester.

-

Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

- DSM IP Assets B.V. (2015). Process for synthesis of this compound.

-

Robinson–Gabriel synthesis. In Wikipedia. [Link]

-

Van Leusen reaction. In Wikipedia. [Link]

- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

Sources

- 1. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. US3538110A - Production of 4-methyloxazole-5-carboxylic esters - Google Patents [patents.google.com]

- 4. EP2841424A1 - Process for synthesis of this compound - Google Patents [patents.google.com]

- 5. EP2844644B1 - Process for preparation of 4-methyloxazole-5-carboxylic ester - Google Patents [patents.google.com]

- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

- 8. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

physicochemical properties of 4-Methyloxazole-5-carboxamide

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methyloxazole-5-carboxamide

Executive Summary

This technical guide provides a comprehensive analysis of the (CAS No. 4866-00-6), a heterocyclic compound of increasing interest to researchers in medicinal chemistry and drug development. The document details the compound's structural identity, core physicochemical parameters, and spectral profile. Furthermore, it outlines robust, step-by-step experimental protocols for the empirical determination of these properties, grounded in established laboratory methods. The narrative emphasizes the rationale behind methodological choices, ensuring that the described workflows are self-validating and reproducible. This guide is intended to serve as a vital resource for scientists and researchers, enabling a thorough understanding of this molecule's behavior in various experimental settings.

Introduction

Chemical Identity

This compound is a small organic molecule featuring a 1,3-oxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom. The ring is substituted with a methyl group at position 4 and a carboxamide group at position 5. The presence of the oxazole core, a common scaffold in biologically active compounds, and the polar carboxamide functional group defines its chemical character and potential for molecular interactions.[1][2][3]

-

IUPAC Name: 4-methyl-1,3-oxazole-5-carboxamide[4]

-

CAS Number: 4866-00-6[4]

-

Molecular Weight: 126.11 g/mol [4]

-

Synonyms: 5-Carbamoyl-4-methyloxazole, 4-Methyl-5-oxazolecarboxamide[1][4][5]

Significance in Research and Development

The oxazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities.[2][3] Carboxamide moieties are crucial for forming hydrogen bonds, which are fundamental to molecular recognition at biological targets. Therefore, understanding the physicochemical profile of this compound is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for designing derivatives with tailored therapeutic potential. Its ester precursors are also recognized as valuable intermediates in the synthesis of essential compounds like pyridoxine (Vitamin B₆).[6]

Core Physicochemical Properties

The fundamental are summarized below. These values, comprising both experimental and computationally predicted data, provide a foundational understanding of the molecule's behavior.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₂ | PubChem[4] |

| Molecular Weight | 126.11 g/mol | PubChem[4] |

| Physical Form | Solid, White to Brown Powder/Crystal | CymitQuimica, TCI[7] |

| Melting Point | 197-198 °C | ChemicalBook[5] |

| Boiling Point | 260.1 ± 28.0 °C | Predicted, ChemicalBook[5] |

| Density | 1.35 ± 0.1 g/cm³ | Predicted, ChemicalBook[5] |

| XlogP (Lipophilicity) | -0.1 | Computed, PubChem[4] |

| pKa | Not Experimentally Determined | N/A |

Detailed Analysis of Key Parameters

Lipophilicity (LogP)

The computationally predicted partition coefficient (XlogP) of -0.1 suggests that this compound is a hydrophilic compound.[4] This indicates a preference for polar, aqueous environments over nonpolar, lipid-like environments. In drug development, this property is a critical determinant of a molecule's pharmacokinetic profile. A low LogP value often correlates with higher aqueous solubility and potentially lower permeability across biological membranes, which must be considered in formulation and delivery strategies.

Acidity and Basicity (pKa)

No experimental pKa value for this compound is publicly available. Based on its structure, the molecule possesses two key sites for acid-base chemistry:

-

Basicity: The nitrogen atom in the oxazole ring (N-3) is expected to be weakly basic, capable of being protonated under acidic conditions.

-

Acidity: The N-H protons of the primary amide are exceptionally weak acids, with pKa values typically well above 17, meaning they will not deprotonate under normal physiological or experimental conditions.

For context, the related compound 4-Methyloxazole-5-carboxylic acid has an acidic pKa of approximately 2.5 for its carboxyl group.[8] This highlights the significant difference in acid-base properties conferred by the carboxamide versus the carboxylic acid functional group.

Solubility

Quantitative solubility data is not widely reported. However, based on the hydrophilic XlogP value and the presence of hydrogen bond donors (amide N-H) and acceptors (amide C=O, oxazole N and O), the compound is predicted to have moderate to good solubility in polar organic solvents such as DMSO, methanol, and ethanol. Its solubility in water is likely limited but may be enhanced at a lower pH where the oxazole nitrogen can be protonated.

Experimental Characterization Workflows

To ensure scientific rigor, the following protocols outline standard methodologies for the empirical determination of the key physicochemical properties.

Integrated Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a new chemical entity like this compound.

Caption: A logical workflow for the physicochemical characterization of a research compound.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Preparation: Prepare saturated solutions by adding an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached. The presence of undissolved solid must be confirmed.

-

Phase Separation: Centrifuge or filter the samples to separate the saturated solution from the excess solid.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

Calculation: Calculate the original concentration in the saturated solution, typically reported in mg/mL or µg/mL.

Causality Insight: A 24-hour equilibration period is chosen to ensure the system reaches true thermodynamic equilibrium, avoiding the overestimation of solubility that can occur with kinetically-driven methods.

Protocol for Spectroscopic Analysis

-

Objective: To confirm the chemical structure and purity.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will allow for the observation of the exchangeable amide N-H protons.[9]

-

¹H NMR Analysis:

-

Acquire a standard one-dimensional proton spectrum.

-

Predicted Signals:

-

A singlet for the oxazole C-H proton (δ ~8.0-8.5 ppm).

-

A broad singlet for the two amide (-CONH₂) protons (δ ~7.0-8.0 ppm).

-

A singlet for the methyl (-CH₃) protons (δ ~2.5 ppm).

-

-

-

¹³C NMR Analysis:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Predicted Signals:

-

A signal for the amide carbonyl carbon (C=O) (δ ~160-165 ppm).

-

Three signals for the oxazole ring carbons (δ ~120-160 ppm).

-

A signal for the methyl carbon (-CH₃) (δ ~10-15 ppm).

-

-

-

Objective: To identify key functional groups.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.[4]

-

Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹.

-

Expected Absorption Bands:

-

~3400 and ~3200 cm⁻¹: N-H stretching vibrations of the primary amide.

-

~1670 cm⁻¹: C=O stretching vibration (Amide I band).

-

~1600 cm⁻¹: N-H bending vibration (Amide II band).

-

~1550-1450 cm⁻¹: C=N and C=C stretching vibrations of the oxazole ring.

-

-

Objective: To confirm the molecular weight and elemental formula.

-

Methodology: Utilize high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI). GC-MS data has also been reported.[4]

-

Data Analysis:

-

Expected Ion: The protonated molecular ion [M+H]⁺ should be observed at an m/z corresponding to 127.0502, confirming the molecular formula C₅H₆N₂O₂.

-

Safety, Handling, and Storage

Hazard Identification

Aggregated GHS information indicates potential hazards, although some reports classify the chemical as not meeting hazard criteria.[4] The identified potential warnings are:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Recommended Precautions

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation of dust.[10] Wash hands thoroughly after handling.[11]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11][12]

Conclusion

This compound is a hydrophilic small molecule with a defined chemical structure and properties that make it a compound of interest for further investigation. Its key characteristics include a high melting point, hydrophilic nature (XlogP -0.1), and the presence of hydrogen-bonding functional groups. This guide provides the foundational physicochemical data and robust experimental protocols necessary for its effective use in a research setting. Adherence to the outlined safety and handling procedures is essential to ensure safe laboratory practice.

References

- Process for synthesis of this compound. Google Patents.

- This compound | C5H6N2O2 | CID 78581. PubChem, National Institutes of Health.

- Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI.

- SAFETY DATA SHEET. Fisher Scientific.

- SAFETY DATA SHEET. TCI Chemicals.

- 4-methyl-1,3-oxazole-5-carboxylic acid | 2510-32-9. Benchchem.

- SAFETY DATA SHEET. TCI Chemicals.

- Ambeed SDS. Ambeed.

- 4-Methyloxazole-5-carboxylic Acid. CymitQuimica.

- Ethyl 4-methyloxazole-5-carboxylate (C7H9NO3). PubChemLite.

- Process for preparation of 4-methyloxazole-5-carboxylic ester. Google Patents.

- Ethyl 4-methyloxazole-5-carboxylate | C7H9NO3 | CID 88558. PubChem, National Institutes of Health.

- Spectroscopic Profile of 4-Methyloxazole: A Technical Guide. Benchchem.

- Electrochemically promoted synthesis of polysubstituted oxazoles from β-diketone derivatives and benzylamines under mild - Supporting Information. Royal Society of Chemistry.

- 693-93-6 - Physico-chemical Properties. ChemBK.

- 4-Methyloxazole-5-carboxylic Acid, 1G - M2663-1G. Lab Pro Inc.

- CNP0037619.0: this compound. COCONUT.

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.

- 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity. PMC, National Institutes of Health.

- 4866-00-6(4-METHYL-OXAZOLE-5-CARBOXYLIC ACID AMIDE) Product Description. ChemicalBook.

- 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5. ChemicalBook.

- 5-Methylisoxazole-4-carboxylic acid 97 42831-50-5. Sigma-Aldrich.

- Synthesis of 4-Methyloxazole: Laboratory-Scale Application Notes and Protocols. Benchchem.

- Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. MDPI.

- Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents. PubMed.

- Bordwell pKa Table. Organic Chemistry Data.

- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. ResearchGate.

- The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology.

- Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology.

- Methyl oxazole-4-carboxylate (C5H5NO3). PubChemLite.

- Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data.

- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI.

Sources

- 1. CNP0037619.0 - COCONUT [coconut.naturalproducts.net]

- 2. 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C5H6N2O2 | CID 78581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4866-00-6 CAS MSDS (4-METHYL-OXAZOLE-5-CARBOXYLIC ACID AMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. EP2844644B1 - Process for preparation of 4-methyloxazole-5-carboxylic ester - Google Patents [patents.google.com]

- 7. 4-Methyloxazole-5-carboxylic Acid | CymitQuimica [cymitquimica.com]

- 8. 4-methyl-1,3-oxazole-5-carboxylic acid | 2510-32-9 | Benchchem [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.ie [fishersci.ie]

- 11. tcichemicals.com [tcichemicals.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. file.ambeed.com [file.ambeed.com]

An In-depth Technical Guide to the Potential Mechanisms of Action of 4-Methyloxazole-5-carboxamide

A Senior Application Scientist's Synthesis of Field-Proven Insights for Researchers and Drug Development Professionals

Disclaimer: As of the latest literature review, there is no publicly available scientific data detailing the specific mechanism of action, biological targets, or quantitative data for the exact molecule 4-methyloxazole-5-carboxamide[1][2]. This guide, therefore, provides a comprehensive overview of the established mechanisms of action for structurally related oxazole and isoxazole carboxamide compounds. The information presented is intended to serve as a foundational resource, offering insights into the potential biological activities of this class of molecules based on peer-reviewed research.

Introduction: The Oxazole Carboxamide Scaffold in Drug Discovery

The oxazole ring is a privileged five-membered heterocyclic scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[3][4] The substitution pattern on the oxazole ring is a critical determinant of the pharmacological properties of its derivatives.[3] The this compound core combines the stable oxazole ring with a carboxamide group, a key functional group known for its ability to form hydrogen bonds and interact with biological targets. While the specific biological profile of this compound remains uncharacterized, the extensive research on related analogs provides a strong basis for predicting its potential mechanisms of action, which likely span oncology, agriculture, and neurology.

Potential Biological Targets and Mechanisms of Action

Based on the activities of analogous compounds, this compound could potentially exert its effects through one or more of the following mechanisms:

Anticancer Activity via Microtubule Disruption

A significant body of research has identified 4-methyloxazole derivatives as potent anticancer agents that function by disrupting microtubule dynamics.[3] This mechanism is analogous to that of well-known natural products like combretastatin A-4 (CA-4).

-

Molecular Target: Tubulin.

-

Mechanism: These compounds bind to the colchicine site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[5] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), intracellular transport, and maintenance of cell shape.

-

Cellular Consequences: The inhibition of tubulin polymerization leads to the disruption of the mitotic spindle, causing the cell cycle to arrest in the G2/M phase.[3] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5]

A series of 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles have demonstrated potent antitubulin activity, with IC50 values in the nanomolar range against a variety of human cancer cell lines.[5] For instance, a derivative with a p-ethoxyphenyl moiety at the 5-position exhibited IC50 values between 0.5 and 20.2 nM and demonstrated high antitumor activity in a mouse syngeneic model.[5]

Caption: Antitubulin Mechanism of Action of Oxazole Derivatives.

Enzyme Inhibition in Agriculture and Infectious Disease

Carboxamide derivatives are well-represented among commercial pesticides and antimicrobials, often acting as potent enzyme inhibitors.

-

Herbicidal Activity: Structurally related isoxazole carboxamides have been synthesized as potential inhibitors of D1 protease in plants.[6][7] This protease is essential for the assembly of the photosystem II (PSII) reaction center. The inhibition is competitive, suggesting the compounds bind to the active site of the enzyme, preventing the processing of the D1 precursor protein and disrupting photosynthesis.[6][7]

-

Fungicidal Activity: Pyrazole and thiazole carboxamides are known to act as succinate dehydrogenase inhibitors (SDHIs).[8][9] SDH (also known as Complex II) is a key enzyme in both the citric acid cycle and the mitochondrial electron transport chain. By inhibiting this enzyme, these compounds disrupt fungal respiration, leading to cell death.

-

Antibacterial Activity: The carboxamide moiety is present in inhibitors of bacterial enzymes. For example, some compounds inhibit biotin carboxylase, an essential enzyme in the first step of fatty acid synthesis in bacteria.[10] This represents a promising target for novel antibiotics.[10]

Caption: Workflow for Enzyme Inhibition Screening.

Modulation of Neurological Receptors

Recent studies have highlighted the role of thiazole and isoxazole carboxamides as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[11][12]

-

Molecular Target: AMPA receptors (AMPARs), which are ionotropic glutamate receptors mediating the majority of fast excitatory neurotransmission in the central nervous system.

-

Mechanism: These compounds act as negative allosteric modulators (NAMs).[11] They do not compete with the endogenous ligand (glutamate) but bind to a different site on the receptor complex. This binding alters the receptor's conformation, leading to potent inhibition of AMPAR-mediated currents.

-

Cellular Consequences: The modulation results in changes to the receptor's kinetics, such as enhancing deactivation and desensitization rates.[11][12] By dampening excessive excitatory signaling, these compounds have potential as neuroprotective agents in conditions like epilepsy or Alzheimer's disease, where excitotoxicity is a contributing factor.[11]

Quantitative Data Summary

The following table summarizes the in vitro activity of selected oxazole and isoxazole carboxamide derivatives from the literature.

| Compound Class | Target | Activity Type | Potency (IC50 / Kᵢ) | Reference |

| 2-Methyl-4-(trimethoxyphenyl)-5-phenyloxazole derivatives | Tubulin | Antiproliferative | 0.35 - 20.2 nM | [5] |

| 4-(Isoxazolyl-thiazolyl)piperidyl carboxamides | D1 Protease (Spinach) | Enzyme Inhibition (Kᵢ) | 20.81 pM (Predicted) | [6] |

| Asymmetric imidazole-4,5-dicarboxamide derivatives | SARS-CoV-2 Main Protease | Enzyme Inhibition | 4.79 µM | [13] |

| 1-Pyrimidinyl-dihydropyrrolo-imidazole-carboxamide derivatives | c-Jun-N-terminal Kinase 3 (JNK3) | Enzyme Inhibition | 2.69 nM | [14] |

| Isoxazole-4-carboxamide derivatives | AMPA Receptors | Receptor Inhibition | Potent, dose-dependent | [12] |

Key Experimental Protocols

Protocol: MTT Assay for Antiproliferative Activity

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Plate human cancer cells (e.g., HeLa, Jurkat) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 4-methyloxazole derivative in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include untreated cells as a control.

-

MTT Addition: After the incubation period, add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (final concentration 0.5 mg/mL) and incubate for an additional 4 hours at 37°C.[3] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[3]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[3]

Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of tubulin dimers into microtubules.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin (e.g., >99% pure bovine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) with GTP and a fluorescence reporter (e.g., DAPI).

-

Compound Addition: Add the test compound at various concentrations to the wells. Include a positive control (e.g., colchicine) and a negative control (DMSO).

-

Initiation of Polymerization: Transfer the plate to a fluorescence plate reader pre-warmed to 37°C to initiate polymerization.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm. The fluorescence increases as the reporter incorporates into the forming microtubules.

-

Data Analysis: Plot fluorescence intensity versus time. The inhibition of polymerization is determined by comparing the rate and extent of fluorescence increase in the presence of the compound to the negative control.

Conclusion and Future Directions

While the specific mechanism of action for this compound is yet to be elucidated, the rich pharmacology of its structural analogs provides a robust framework for guiding future research. The evidence strongly suggests that this compound class warrants investigation as antitubulin agents for oncology, enzyme inhibitors for agricultural and anti-infective applications, and neuromodulatory agents for CNS disorders.

Future research should focus on synthesizing this compound and its derivatives and screening them in a panel of validated assays, including those described in this guide. Determining its primary biological target(s) through techniques like cellular thermal shift assays (CETSA) or affinity chromatography, followed by in-depth biochemical and cellular characterization, will be crucial to unlocking its therapeutic potential. The insights provided herein offer a scientifically grounded starting point for these endeavors.

References

-

Hu, D., Liu, S., Huang, T., Tu, H., & Zhang, A. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 14(3), 1288-1303. [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

-

Rotili, D., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Scientific Reports, 7, 893. [Link]

- Google Patents. (n.d.). EP2841424A1 - Process for synthesis of this compound.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Hu, D., et al. (2009). Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. PubMed. [Link]

-

Zimecki, M., et al. (2002). Immunological activity of new heterocyclic amides of 5-amino-3-methylisoxazole-4-carboxylic acid. PubMed. [Link]

-

Wang, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. [Link]

-

Ali, A., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. [Link]

-

Nguyen, T. L., et al. (2024). Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation. PubMed Central. [Link]

-

Lee, J., et al. (2024). Discovery of 1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo [3,4-d]Imidazole-5(1H)-Carboxamide as a Novel JNK Inhibitor. MDPI. [Link]

-

Ali, A., et al. (2024). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PubMed Central. [Link]

-

ResearchGate. (n.d.). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. [Link]

-

Bentham Science. (n.d.). A Review on Medicinally Important Heterocyclic Compounds. [Link]

-

Nath, N., et al. (2005). 5-aminoimidazole-4-carboxamide ribonucleoside: a novel immunomodulator with therapeutic efficacy in experimental autoimmune encephalomyelitis. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-methyloxazole-5-carboxylate. PubChem Compound Database. [Link]

-

Blanchard, J. E., et al. (2021). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate. PubMed. [Link]

-

Wujec, M., & Paneth, A. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]

-

Global Substance Registration System. (n.d.). 2-(M-FLUOROPHENYL)-5-METHYLOXAZOLE-4-CARBOXAMIDE. [Link]

-

ResearchGate. (n.d.). Discovery of N -((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. [Link]

-

Semantic Scholar. (n.d.). Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors. [Link]

-

ResearchGate. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

- 1. This compound | C5H6N2O2 | CID 78581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo [3,4-d]Imidazole-5(1H)-Carboxamide as a Novel JNK Inhibitor [mdpi.com]

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 4-Methyloxazole-5-Carboxamide and Its Derivatives

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in the architecture of many biologically active molecules.[1] Its presence in natural products and synthetic compounds highlights its role as a "privileged structure," a molecular framework that can interact with a wide range of biological targets.[1] The specific substitution pattern on this ring is critical in defining the pharmacological profile of the resulting derivatives.[1] This guide focuses on derivatives of this compound, a class of compounds that has garnered significant interest for its diverse and potent biological activities across several therapeutic areas, including oncology, inflammation, and infectious diseases.

We will explore the key biological activities of these derivatives, delving into their mechanisms of action, supported by quantitative data from various studies. Furthermore, this guide provides detailed experimental protocols for evaluating these activities, offering a practical framework for researchers in the field of drug discovery and development.

Part 1: Key Biological Activities and Mechanisms of Action

The this compound scaffold has been successfully exploited to develop potent modulators of various biological processes. The following sections detail the most significant activities reported for this class of compounds.

Anticancer and Antiproliferative Activity

A substantial body of research underscores the potent anticancer effects of oxazole derivatives.[1] A primary mechanism for many of these compounds involves the disruption of microtubule dynamics, a critical process for cellular division.[1][2]

Mechanism of Action: Tubulin Polymerization Inhibition

Several 4-methyloxazole derivatives, often designed as analogs of the natural antimitotic agent combretastatin A-4, exert their anticancer effects by binding to the colchicine site on β-tubulin.[1][2] This binding event inhibits the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is required for chromosome segregation during cell division. By preventing microtubule formation, these compounds disrupt the cell cycle, leading to an arrest in the G2/M phase and ultimately triggering programmed cell death (apoptosis).[1][2]

Caption: Anticancer mechanism of 4-methyloxazole derivatives.

Quantitative Data: Antiproliferative Activity

The cytotoxic potential of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%. Lower IC₅₀ values indicate higher potency.

| Derivative Class | Cancer Cell Line | IC₅₀ | Reference |

| 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole | Jurkat, SEM | 0.35 - 4.6 nM | [2] |

| 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamide | FLT3-ITD Mutant Cells | 301 nM | [3] |

| 2-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide (2f) | HCT116 (Colon) | 14.57 µM | [4] |

| 2-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide (2f) | Huh7 (Liver) | 17.47 µM | [4] |

Note: Data is compiled from various studies and may not be directly comparable due to different experimental conditions. Thiazole and isoxazole derivatives are included as structurally related examples with the carboxamide moiety.

Enzyme Inhibition

Derivatives of the oxazole carboxamide core are potent inhibitors of several key enzymes implicated in disease, particularly protein kinases.

Mechanism of Action: Kinase Inhibition

Protein kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. Certain isoxazole carboxamide derivatives have been developed as highly selective kinase inhibitors. For example, a series of 5-methylisoxazole-4-carboxamide analogues have shown potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3).[3] FLT3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplication, ITD), becomes constitutively active and drives the proliferation of leukemic cells in Acute Myeloid Leukemia (AML).[3] These inhibitors often act as "type II" inhibitors, binding to and stabilizing the inactive conformation of the kinase, thereby preventing its activation. Other targeted enzymes include Monoamine Oxidase (MAO), with some derivatives showing selective inhibition of the MAO-B isoform, which is a target for the treatment of Parkinson's disease.[5]

Caption: Inhibition of the FLT3 signaling pathway by isoxazole carboxamide derivatives.

Quantitative Data: Enzyme Inhibition

| Derivative | Target Enzyme | IC₅₀ | Reference |

| 5-methyl-N-(2-(...))isoxazole-4-carboxamide (7d) | FLT3 | 106 nM | [3] |

| 5-methyl-N-(2-(...))isoxazole-4-carboxamide (7d) | FLT3-ITD | 301 nM | [3] |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 µM | [5] |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 µM | [5] |

| Thiazole Carboxamide (2h) | COX-2 | 81.5% inhibition @ 5µM | [4] |

| Thiazole Carboxamide (2f) | COX-2 | 53.9% inhibition @ 5µM | [4] |

Antimicrobial and Other Activities

The versatility of the oxazole carboxamide scaffold extends to antimicrobial, herbicidal, and insecticidal activities.[6][7]

-

Antimicrobial Activity : Various derivatives have demonstrated inhibitory effects against a range of fungal and bacterial strains.[6][8] Their efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.[2]

-

Herbicidal Activity : Certain isoxazole-thiazole carboxamides have been synthesized and tested as potential inhibitors of D1 protease in plants, an essential enzyme for photosynthesis, showing moderate to good herbicidal activities.[9]

-

Insecticidal Activity : A library of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides was evaluated for insecticidal activity, with a significant number of compounds exhibiting high mortality against the beet armyworm (Spodoptera exigua).[7]

-

Neuromodulatory Activity : Isoxazole-4-carboxamide derivatives have also been studied as potent modulators of AMPA receptors, which are implicated in pain and neurological disorders, highlighting their potential as non-opioid analgesics.[10]

Quantitative Data: Antimicrobial Activity

| Derivative Class | Microbial Strain | MIC (µg/mL) or % Inhibition | Reference |

| Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates | Fusarium graminearum | 32-58% inhibition @ 100 mg/L | [6] |

| Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates | Botrytis cinerea | 32-58% inhibition @ 100 mg/L | [6] |

| 3-oxopyrazolidin-4-carboxamide (21) | Clostridioides difficile | 0.125 - 1 µg/mL | [11] |

| 3-oxopyrazolidin-4-carboxamide (31) | Clostridioides difficile | 0.125 - 1 µg/mL | [11] |

Part 2: Experimental Protocols for Biological Evaluation

To ensure scientific integrity, the biological evaluation of these derivatives must follow robust and validated protocols. The following sections provide step-by-step methodologies for key assays.

Protocol: Antiproliferative MTT Assay

This assay is a colorimetric method for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product.[1]

Methodology

-

Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition : Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1] During this period, viable cells will convert the MTT into formazan crystals.[1]

-

Formazan Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement : Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[1]

-

Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage viability against the compound concentration and determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of 5-methyl- N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Methyloxazole-5-carboxamide

Abstract

The oxazole ring is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) for the 4-methyloxazole-5-carboxamide core. While direct and extensive SAR literature on this specific scaffold is nascent, this document synthesizes insights from closely related oxazole and isoxazole analogs to establish a foundational understanding for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental design for SAR studies, provide detailed, self-validating protocols for synthesis and biological evaluation, and present quantitative data to illuminate the impact of structural modifications on biological activity, with a primary focus on anticancer applications.

Introduction: The Oxazole Scaffold in Modern Drug Discovery

Heterocyclic compounds form the bedrock of many therapeutic agents, and the oxazole moiety is a prominent member of this class, known for its diverse pharmacological profile spanning anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The this compound core represents a versatile template for combinatorial library synthesis due to the accessible functional handles at the carboxamide nitrogen and potentially at the methyl group or other positions on the oxazole ring.

The strategic importance of this scaffold lies in its ability to present substituents in a well-defined three-dimensional orientation, allowing for precise interactions with biological targets. Understanding the structure-activity relationship is paramount to rationally designing potent and selective drug candidates. This guide will use analogs, such as the potent antitubulin 2-methyl-4,5-disubstituted oxazoles, as a primary framework to infer and discuss the SAR principles applicable to the this compound core.[3]

Core Principles of a this compound SAR Campaign

An effective SAR study on this scaffold necessitates a systematic approach to modifying its distinct chemical regions and evaluating the consequential impact on biological activity. The core structure can be dissected into three primary vectors for modification:

-

Vector 1 (R1): The Carboxamide Substituent: This is the most synthetically accessible point for diversification. Modifications here directly influence hydrogen bonding capacity, lipophilicity, and steric interactions within a target's binding pocket.

-

Vector 2 (R2): The C2 Position: While the core topic specifies a non-substituted C2, exploring substitutions at this position is a logical step in a comprehensive SAR study.

-

Vector 3 (R3): The C4-Methyl Group: Modifications to this group can probe steric tolerance and hydrophobic interactions in the region of the binding site proximal to the C4 position.

Below is a logical workflow for a typical SAR campaign targeting this scaffold.

Caption: A logical workflow for a Structure-Activity Relationship (SAR) campaign.

Structure-Activity Relationship Insights from Analogous Oxazole Series

Lacking a dedicated SAR study on this compound, we turn to the well-documented research on 2-methyl-4,5-disubstituted oxazoles, which act as potent inhibitors of tubulin polymerization by binding to the colchicine site.[3] This series provides a robust model for understanding how substitutions on the oxazole core influence anticancer activity.

The Critical Role of the C4 and C5 Substituents as Phenyl Ring Mimics

In one prominent series of analogs, a 3',4',5'-trimethoxyphenyl group (a key pharmacophoric element of combretastatin A-4) was placed at either the C4 or C5 position of the oxazole ring, with another substituted phenyl ring at the other position.[3]

| Compound ID | C4-Substituent | C5-Substituent | Antiproliferative Activity (IC50, nM) vs. NCI-H460 |

| 4g | 3',4',5'-Trimethoxyphenyl | 3-Fluoro-4-methoxyphenyl | 0.35 |

| 4i | 3',4',5'-Trimethoxyphenyl | 4-Ethoxyphenyl | 0.5 |

| 4b | 3',4',5'-Trimethoxyphenyl | 4-Fluorophenyl | >9000 |

| 5b | 4-Fluorophenyl | 3',4',5'-Trimethoxyphenyl | >9000 |

| 5f | 4-Ethoxyphenyl | 3',4',5'-Trimethoxyphenyl | 18.2 |

| CA-4 | (Reference Compound) | 1.1 |

Data synthesized from literature on analogous 2-methyloxazole derivatives.[3]

Key SAR Observations:

-

Positional Isomerism is Crucial: Placing the 3',4',5'-trimethoxyphenyl ring at the C4 position and the other substituted phenyl ring at C5 (compounds 4g , 4i ) resulted in significantly higher potency than the reverse orientation (compounds 5b , 5f ).[3] This highlights the stringent topographical requirements of the colchicine binding site on tubulin.

-

Substitution on the C5-Phenyl Ring:

-

Small, electron-withdrawing groups like fluorine at the para-position (4b ) were detrimental to activity.[3]

-

However, a fluorine at the meta-position combined with a para-methoxy group (4g ) yielded the most potent compound in the series.[3] This suggests a specific electronic and steric 'hotspot' in the binding pocket.

-

Increasing the size of the para-alkoxy group from methoxy to ethoxy (4i ) maintained high potency, indicating tolerance for slightly larger hydrophobic groups in this region.[3]

-

Implication for this compound: This data strongly suggests that in an anticancer context, the nature of the aryl or heteroaryl group attached to the carboxamide nitrogen (Vector 1) will be a primary determinant of activity. The electronic and steric properties of substituents on this ring will need to be meticulously explored.

Experimental Protocols for SAR Studies

To ensure scientific integrity, all protocols must be robust and reproducible. The following sections detail the methodologies for synthesizing and evaluating a library of this compound analogs.

General Synthesis of this compound Analogs

The synthesis begins with the formation of the core oxazole ring, followed by amidation to introduce diversity at Vector 1. The Van Leusen reaction is a reliable method for constructing the 5-substituted oxazole ring.[4]

Caption: General synthetic workflow for producing a library of analogs.

Step-by-Step Protocol: Synthesis of N-(4-chlorophenyl)-4-methyloxazole-5-carboxamide

-

Synthesis of Ethyl 4-methyloxazole-5-carboxylate (Core Intermediate):

-

To a stirred suspension of potassium carbonate (2.5 eq) in methanol, add ethyl acetoacetate (1.0 eq).

-

Add Tosylmethyl isocyanide (TosMIC) (1.1 eq) portion-wise, maintaining the temperature below 30 °C.

-

Heat the reaction mixture to reflux and stir for 4-5 hours, monitoring by TLC.

-

Upon completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (Ethyl Acetate/Hexane gradient) to yield the ester.[4]

-

-

Saponification to the Carboxylic Acid:

-

Dissolve the ethyl ester (1.0 eq) in a 3:1 mixture of THF/water.

-

Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

-

Acidify the reaction mixture to pH ~3 with 1N HCl.

-

Extract the product with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-methyloxazole-5-carboxylic acid.

-

-

Amide Coupling:

-

Dissolve 4-methyloxazole-5-carboxylic acid (1.0 eq), 4-chloroaniline (1.05 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir the mixture at room temperature for 12-18 hours.

-

Pour the reaction mixture into ice water. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

Recrystallize from ethanol to obtain the pure N-(4-chlorophenyl)-4-methyloxazole-5-carboxamide.

-

In Vitro Antiproliferative Assay (MTT Assay)

This protocol provides a reliable method for assessing the cytotoxic effects of the synthesized analogs against a panel of human cancer cell lines.

-

Cell Seeding: Plate human cancer cells (e.g., NCI-H460, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[1]

-

Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and further dilute with cell culture medium. Add the compound solutions to the wells to achieve final concentrations ranging from 0.1 nM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

-

Solubilization and Absorbance Measurement: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[1]

Future Directions and Conclusion

The this compound scaffold is a promising starting point for the development of novel therapeutics. The SAR principles derived from analogous series provide a clear roadmap for initial optimization efforts, focusing on the systematic modification of the carboxamide substituent.

Future work should aim to:

-

Synthesize a focused library of analogs based on the SAR principles discussed, particularly exploring a wide range of electronically and sterically diverse substituents at the R1 position.

-

Identify the specific molecular target(s) of active compounds through techniques such as thermal shift assays, affinity chromatography, or photo-affinity labeling. This will transition the program from phenotypic screening to target-driven optimization.

-

Elucidate the binding mode of lead compounds through X-ray crystallography or computational modeling to rationalize the observed SAR and guide further design.

This guide provides the foundational knowledge, strategic rationale, and practical protocols necessary to embark on a successful drug discovery campaign centered on the this compound core. By integrating the principles of medicinal chemistry with robust experimental validation, researchers can unlock the full therapeutic potential of this versatile scaffold.

References

-

Duff, S. M. G., et al. (Year). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules. Available at: [Link]

-

(Reference for general biological activity of isoxazole-amides). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]

-

Khedkar, P., et al. (2025). In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. ResearchGate. Available at: [Link]

-

(Reference for pyrazole carboxamide synthesis and activity). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]

-

(Reference for thiazole carboxamide anticancer activity). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]

-

(Reference for imidazole-4-carboxamide as antitumor agents). Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents. PubMed. Available at: [Link]

-

Romagnoli, R., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry. Available at: [Link]

Sources

The Genesis of a Scaffold: An In-depth Technical Guide to the Early Discovery and History of 4-Methyloxazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Ring as a Privileged Structure

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in the architecture of a vast array of biologically active molecules. Its unique electronic properties and ability to serve as a bioisostere for amide and ester groups have cemented its status as a privileged scaffold in medicinal chemistry. This guide delves into the early history and discovery of a specific, yet significant, member of this family: 4-methyloxazole-5-carboxamide. We will explore the foundational synthetic strategies that enabled the creation of the oxazole core and trace the path to the first synthesis of this particular carboxamide, a journey intertwined with the industrial production of Vitamin B6.

The Dawn of Oxazole Synthesis: Laying the Groundwork

The story of this compound begins not with its own discovery, but with the pioneering efforts to construct the parent oxazole ring. Understanding these early methods is crucial to appreciate the chemical logic that led to the synthesis of more complex derivatives.

The Robinson-Gabriel Synthesis: A Classic Cyclodehydration

One of the earliest and most versatile methods for oxazole synthesis is the Robinson-Gabriel synthesis. This reaction involves the cyclodehydration of an α-acylamino ketone. The elegance of this method lies in its straightforward approach to forming the oxazole ring from readily available starting materials.

Experimental Protocol: Robinson-Gabriel Synthesis of a Generic 2,4,5-Trisubstituted Oxazole

-

Acylation of an α-Amino Ketone: An α-amino ketone is acylated using an acid chloride or anhydride to form the corresponding α-acylamino ketone.

-

Cyclodehydration: The α-acylamino ketone is then treated with a dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide, to induce cyclization and dehydration, yielding the oxazole.

Causality: The mechanism hinges on the nucleophilic attack of the amide oxygen onto the protonated ketone, followed by elimination of water to form the aromatic oxazole ring. The choice of dehydrating agent is critical; stronger agents can lead to higher yields but may not be compatible with sensitive functional groups.

Caption: Synthesis of this compound via ammonolysis.

Physicochemical Properties and Characterization

Early characterization of novel compounds was often limited to basic physical constants and elemental analysis. Modern techniques provide a much more detailed picture.

| Property | Value |

| Molecular Formula | C₅H₆N₂O₂ |

| Molecular Weight | 126.11 g/mol |

| Appearance | White to off-white solid (typical) |

| CAS Number | 4866-00-6 |

Conclusion: From Foundational Chemistry to a Versatile Building Block

The history of this compound is a testament to the evolution of organic synthesis. From the early, elegant methods for constructing the fundamental oxazole ring to the targeted and efficient syntheses driven by industrial applications like Vitamin B6 production, the journey of this molecule reflects the broader progress of chemical science. The development of a direct ammonolysis route provides researchers and drug development professionals with a reliable method to access this valuable building block, enabling the exploration of its potential in various therapeutic areas. The foundational work of early chemists in understanding and manipulating the oxazole scaffold continues to empower the discovery of new and impactful medicines.

References

- Kondrat'eva, G. Ya. Journal of General Chemistry of the USSR1957, 27. (Note: Specific page numbers for the English translation can vary.

- Process for synthesis of this compound. EP2841424A1.

spectroscopic data (NMR, IR, Mass) of 4-Methyloxazole-5-carboxamide

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methyloxazole-5-carboxamide

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. This compound, a heterocyclic compound featuring an oxazole core, represents a scaffold of significant interest due to the prevalence of oxazole moieties in biologically active molecules.[1][2] The unambiguous confirmation of its molecular structure is the foundational step for any further investigation into its chemical reactivity, biological activity, and potential as a therapeutic agent.

This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound. Moving beyond a mere presentation of data, this document is structured to provide researchers, scientists, and drug development professionals with a practical, in-depth understanding of how Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are synergistically employed to verify the identity and purity of this compound. The protocols and interpretations herein are grounded in established principles and are designed to be self-validating, reflecting field-proven insights and ensuring the highest degree of scientific integrity.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's basic properties is the starting point for all analytical work. This compound is a small organic molecule whose structure dictates its unique spectroscopic signature.

| Property | Value | Source |

| IUPAC Name | 4-methyl-1,3-oxazole-5-carboxamide | PubChem[3] |

| CAS Number | 4866-00-6 | PubChem[3] |

| Molecular Formula | C₅H₆N₂O₂ | PubChem[3] |

| Molecular Weight | 126.11 g/mol | PubChem[3] |

| Exact Mass | 126.042927 Da | PubChem[3] |

| Structure | ||

|

Spectroscopic Analysis Workflow

The comprehensive characterization of a molecule like this compound relies on a multi-technique approach. Each spectroscopic method provides a unique piece of the structural puzzle. The logical workflow ensures that data from each analysis corroborates the others, leading to an unambiguous structural assignment.

Caption: Overall workflow for the spectroscopic characterization of a chemical entity.

Mass Spectrometry (MS) Analysis

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) provides both the molecular ion peak and characteristic fragmentation patterns that offer further structural confirmation.

Experimental Protocol: GC-MS

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a volatile solvent such as methanol or ethyl acetate.

-

Instrumentation: Utilize a standard GC-MS system equipped with a capillary column (e.g., DB-5ms) and an electron ionization (EI) source.

-

GC Method:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV (standard for EI).

-

Mass Range: Scan from m/z 40 to 200.

-

-

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the relative abundance of major fragment ions.

Data Summary

| Ion | m/z (mass-to-charge ratio) | Relative Abundance | Interpretation |

| [M]⁺ | 126 | High | Molecular Ion (confirms molecular weight) |

| [M - C₂H₂O]⁺ | 82 | High | Loss of acetyl radical from a rearranged ion |

| [CONH₂]⁺ | 44 | Medium | Fragmentation of the carboxamide side chain |

| Data sourced from PubChem CID 78581.[3] |

Interpretation and Fragmentation Pathway

The mass spectrum is dominated by the molecular ion peak at m/z 126 , which directly corresponds to the molecular weight of C₅H₆N₂O₂ and confirms the compound's elemental composition.[3] The fragmentation pattern provides further structural evidence. The significant peak at m/z 82 is consistent with the loss of a neutral ketene molecule (H₂C=C=O, 42 Da) following ring opening, a known fragmentation pathway for some heterocyclic systems. The presence of a peak at m/z 44 strongly suggests the cleavage of the carboxamide group, forming the [CONH₂]⁺ radical cation.[4]

Caption: Proposed primary fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy Analysis

FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to its amide and oxazole ring functionalities.

Experimental Protocol: FTIR (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-